molecular formula C19H27N3O2 B10893222 Pyridine-3,5-diylbis[(2-methylpiperidin-1-yl)methanone]

Pyridine-3,5-diylbis[(2-methylpiperidin-1-yl)methanone]

Cat. No.: B10893222
M. Wt: 329.4 g/mol
InChI Key: JLQGVTOQGGEWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-METHYLPIPERIDINO){5-[(2-METHYLPIPERIDINO)CARBONYL]-3-PYRIDYL}METHANONE is a complex organic compound characterized by the presence of piperidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHYLPIPERIDINO){5-[(2-METHYLPIPERIDINO)CARBONYL]-3-PYRIDYL}METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a condensation reaction with a suitable pyridine derivative.

    Coupling of Piperidine and Pyridine Rings: The final step involves coupling the piperidine and pyridine rings through a carbonyl linkage, often facilitated by a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-METHYLPIPERIDINO){5-[(2-METHYLPIPERIDINO)CARBONYL]-3-PYRIDYL}METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-METHYLPIPERIDINO){5-[(2-METHYLPIPERIDINO)CARBONYL]-3-PYRIDYL}METHANONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2-METHYLPIPERIDINO){5-[(2-METHYLPIPERIDINO)CARBONYL]-3-PYRIDYL}METHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methylpyridine: Shares the pyridine ring but differs in the substituents and overall structure.

    2,5-Dibromopyridine: Another pyridine derivative with different substituents.

    6-Bromopyridine-3-carboxylic acid: Contains a pyridine ring with a carboxylic acid group.

Uniqueness

(2-METHYLPIPERIDINO){5-[(2-METHYLPIPERIDINO)CARBONYL]-3-PYRIDYL}METHANONE is unique due to its dual piperidine and pyridine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H27N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

[5-(2-methylpiperidine-1-carbonyl)pyridin-3-yl]-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C19H27N3O2/c1-14-7-3-5-9-21(14)18(23)16-11-17(13-20-12-16)19(24)22-10-6-4-8-15(22)2/h11-15H,3-10H2,1-2H3

InChI Key

JLQGVTOQGGEWCN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=CN=C2)C(=O)N3CCCCC3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.